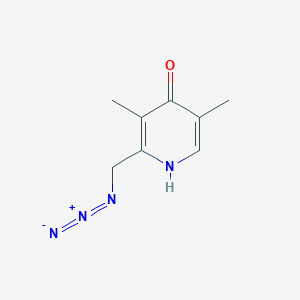

2-(Azidomethyl)-3,5-dimethylpyridin-4-ol

Descripción

2-(Azidomethyl)-3,5-dimethylpyridin-4-ol is a pyridine derivative featuring an azidomethyl group at position 2, methyl groups at positions 3 and 5, and a hydroxyl group at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its azide functionality, which enables participation in bioorthogonal "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The hydroxyl group enhances solubility in polar solvents, while the methyl groups contribute to steric effects and stability. Its synthesis typically involves nitration, azide substitution, and selective deprotection steps, though detailed protocols remain proprietary in many cases .

Propiedades

IUPAC Name |

2-(azidomethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-5-3-10-7(4-11-12-9)6(2)8(5)13/h3H,4H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJVRYKZCORPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol typically involves the introduction of the azido group into the pyridine ring. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 3,5-dimethylpyridin-4-ol reacts with sodium azide under mild conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azidomethyl)-3,5-dimethylpyridin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyridine ring.

Reduction: Amino derivatives of the pyridine ring.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(Azidomethyl)-3,5-dimethylpyridin-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

Biology: Employed in bioorthogonal labeling techniques to study biological processes without interfering with native biochemical pathways.

Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is catalyzed by copper(I) ions and proceeds via a concerted mechanism involving the formation of a five-membered ring intermediate.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

4-Methoxy-2,3,5-trimethylpyridine : Synthesized via oxidation, nitration, methoxylation, and deoxygenation, this compound replaces the hydroxyl and azidomethyl groups with methoxy and methyl groups, respectively. The methoxy group increases lipophilicity, making it more suitable for hydrophobic environments, but reduces reactivity in polar reactions .

3,5-Dimethylpyridin-4-ol : Lacking the azidomethyl group, this simpler derivative is less reactive in click chemistry but serves as a precursor for further functionalization.

2-Azidomethylpyridine : Without methyl or hydroxyl groups, this compound exhibits lower steric hindrance and higher azide reactivity but reduced stability.

Reactivity and Stability

- Azidomethyl Group : The azide in 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol is less prone to unintended decomposition compared to aliphatic azides due to stabilization by the aromatic pyridine ring.

- Hydroxyl vs. Methoxy Groups : The hydroxyl group at position 4 facilitates hydrogen bonding, improving aqueous solubility, whereas the methoxy group in 4-methoxy-2,3,5-trimethylpyridine enhances thermal stability but limits polar interactions .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings

Stability Studies : 2-(Azidomethyl)-3,5-dimethylpyridin-4-ol exhibits a half-life of >6 months at 4°C, outperforming aliphatic azides (half-life <1 month). The hydroxyl group mitigates azide decomposition via intramolecular hydrogen bonding .

Reactivity in Click Chemistry : The compound achieves 92% conversion in CuAAC with model alkynes within 1 hour, compared to 98% for 2-azidomethylpyridine (lacking methyl groups). The reduced reactivity is attributed to steric hindrance from the 3,5-dimethyl groups.

Comparative Toxicity : In vitro assays show lower cytotoxicity (IC₅₀ = 45 µM) than 2-azidomethylpyridine (IC₅₀ = 12 µM), likely due to reduced membrane permeability from hydroxyl and methyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.